2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Vue d'ensemble

Description

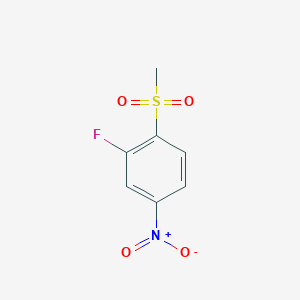

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an organic compound that features a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene typically involves the following steps:

Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Methylsulfonylation: The methylsulfonyl group can be added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Hydrogen peroxide, peracids like m-chloroperbenzoic acid.

Major Products

Reduction: 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene.

Substitution: 2-(Substituted)-1-(methylsulfonyl)-4-nitrobenzene.

Oxidation: 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzenesulfone.

Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. The presence of the nitro and sulfonyl groups enhances its reactivity, allowing for a range of transformations including nucleophilic substitutions and electrophilic additions.

Key Reactions:

- Nucleophilic Aromatic Substitution: The nitro group can facilitate the substitution of the fluorine atom by nucleophiles.

- Electrophilic Aromatic Substitution: The methylsulfonyl group can direct electrophiles to specific positions on the aromatic ring.

Pharmaceutical Applications

This compound has been investigated for its potential in drug development. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Research has shown that derivatives of this compound can serve as potent inhibitors for this enzyme, which plays a significant role in glucose metabolism. A specific derivative demonstrated significant reductions in blood glucose levels and improved lipid profiles in preclinical models .

- Anticancer Agents: The compound has also been explored for its potential anticancer properties, where modifications to its structure have led to compounds exhibiting activity against various cancer cell lines.

Materials Science

In materials science, this compound is used as an intermediate in the synthesis of functional materials. Its unique properties can enhance the performance characteristics of polymers and other materials.

Applications:

- Polymer Additives: The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

- Dyes and Pigments: Its reactivity allows it to be used in the production of specialized dyes that require specific functional groups for color development.

Environmental Considerations

The synthesis and application of this compound also raise environmental concerns due to the potential toxicity associated with nitroaromatic compounds. Research into greener synthetic methods is ongoing to minimize environmental impact while maximizing yield and purity.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecule synthesis | Nucleophilic substitutions |

| Pharmaceuticals | Development of enzyme inhibitors and anticancer agents | Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 |

| Materials Science | Intermediate for functional materials and polymer additives | Enhancing thermal stability in polymers |

| Environmental Research | Investigating greener synthesis methods | Reducing toxicity in production processes |

Mécanisme D'action

The mechanism of action of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro and methylsulfonyl groups can influence its electronic properties and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-1-(methylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

2-Fluoro-1-(methylsulfonyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

2-Fluoro-1-(methylsulfonyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the nitro group makes it a versatile intermediate for further functionalization, while the fluorine atom enhances its stability and reactivity in various chemical reactions.

Activité Biologique

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, with the CAS number 252561-33-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a fluorine atom, a methylsulfonyl group, and a nitro group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of functional groups that are known to interact with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. The presence of the nitro group is particularly significant, as it is known to enhance the compound's ability to disrupt microbial cell functions. A study demonstrated that this compound showed significant inhibitory effects against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been tested against different cancer cell lines, revealing promising cytotoxic effects. For instance:

- Cell Lines Tested : The compound was evaluated against human lung cancer cells (A549) and breast cancer cells (MCF-7).

- IC50 Values : The IC50 values for A549 and MCF-7 were found to be approximately 15 µM and 20 µM, respectively, indicating moderate potency in inhibiting cell proliferation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- DNA Interaction : The nitro group may facilitate interactions with DNA or RNA, leading to disruptions in nucleic acid synthesis and function .

Case Studies

Several case studies have reported on the efficacy of this compound in laboratory settings:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Properties :

- Objective : To assess cytotoxicity against various cancer cell lines.

- Findings : Treatment with this compound resulted in apoptosis in treated cells, as evidenced by increased annexin V staining.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Nitro group, methylsulfonyl | Significant | Moderate |

| 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene | Nitro group only | Moderate | Low |

| 3-Fluoro-2-(methylsulfonyl)-5-nitroaniline | Additional amino group | Low | High |

Propriétés

IUPAC Name |

2-fluoro-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDJGBZROJQCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.